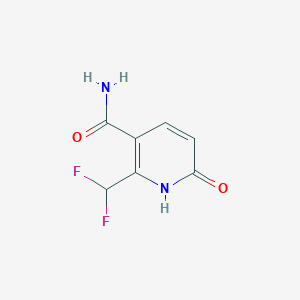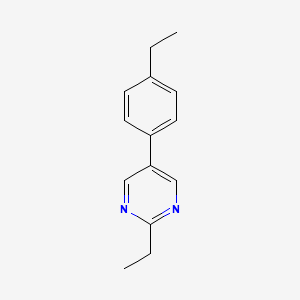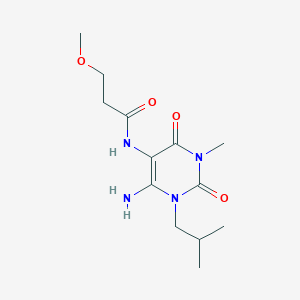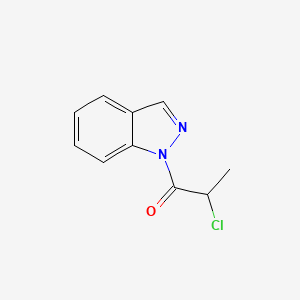
4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C6H6Cl2N2S It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms, a methyl group, and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine typically involves the chlorination of 6-methyl-2-(methylthio)pyrimidine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 4 and 5 positions.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to maintain consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures efficient and scalable production.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, such as dichloromethane, at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Sulfoxides and sulfones from oxidation reactions.
- Reduced derivatives with altered functional groups from reduction reactions.
科学研究应用
4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential drug candidates.
Medicine: Research into its derivatives has shown promise in the development of pharmaceuticals with antimicrobial, antiviral, and anticancer properties.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and methylthio group contribute to the compound’s reactivity and ability to form stable complexes with biological macromolecules. These interactions can inhibit or modulate the activity of target enzymes, leading to therapeutic effects.
相似化合物的比较
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but differs in the position of chlorine atoms.
2,4-Dichloro-6-methylpyrimidine: Lacks the methylthio group but has similar chlorination patterns.
4,6-Dichloro-2-methylpyrimidine: Contains a methyl group instead of a methylthio group.
Uniqueness: 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo selective nucleophilic substitution and oxidation reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C6H6Cl2N2S |
|---|---|
分子量 |
209.10 g/mol |
IUPAC 名称 |
4,5-dichloro-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H6Cl2N2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3 |
InChI 键 |
FMCVLHRVFLGMJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)SC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


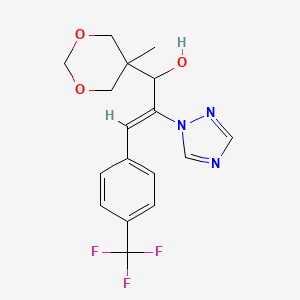
![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
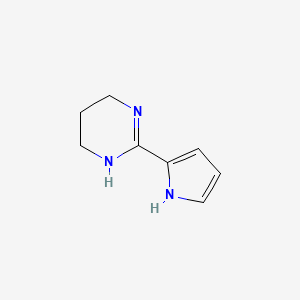


![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
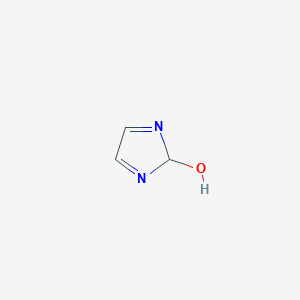
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
